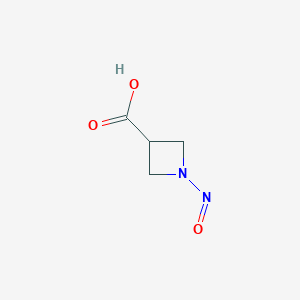

4-cyclopropoxybutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopropoxybutan-1-ol (4-CPB) is an organic compound with a wide range of applications in scientific research. It is a cyclic ether with a four-membered ring and a single oxygen atom. 4-CPB is a colorless liquid with a boiling point of 98.2 °C and a melting point of -38.2 °C. It is used as a solvent and reagent in organic synthesis. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mécanisme D'action

4-cyclopropoxybutan-1-ol is an organic compound with a wide range of applications in scientific research. It has a four-membered ring and a single oxygen atom, and is used as a solvent and reagent in organic synthesis. In its role as a reagent, 4-cyclopropoxybutan-1-ol acts as a nucleophile, forming covalent bonds with electrophiles. It can also act as a base, forming salts with acids. In its role as a solvent, 4-cyclopropoxybutan-1-ol is a polar aprotic solvent, meaning that it can dissolve polar compounds without forming hydrogen bonds with them.

Biochemical and Physiological Effects

4-cyclopropoxybutan-1-ol is a colorless liquid with a boiling point of 98.2 °C and a melting point of -38.2 °C. It is used as a reagent in organic synthesis, as a solvent for biochemical reactions, and as a model compound for studying the properties of other cyclic ethers. In its role as a solvent, 4-cyclopropoxybutan-1-ol is a polar aprotic solvent, meaning that it can dissolve polar compounds without forming hydrogen bonds with them. It is also used as a starting material for the synthesis of other compounds, such as 4-methoxybutan-1-ol and 4-ethoxybutan-1-ol.

Avantages Et Limitations Des Expériences En Laboratoire

4-cyclopropoxybutan-1-ol has several advantages for use in laboratory experiments. It is a relatively stable compound, with a boiling point of 98.2 °C and a melting point of -38.2 °C. It is also a polar aprotic solvent, meaning that it can dissolve polar compounds without forming hydrogen bonds with them. Additionally, it is relatively non-toxic and non-flammable, making it safe to use in the laboratory.

However, 4-cyclopropoxybutan-1-ol also has some limitations. It is not miscible with water, meaning that it cannot be used to dissolve water-soluble compounds. Additionally, it is not very volatile, meaning that it can be difficult to remove from reaction mixtures. Finally, it is a relatively expensive reagent, making it less cost-effective than some other reagents for certain applications.

Orientations Futures

Given its wide range of applications in scientific research, there are many potential future directions for 4-cyclopropoxybutan-1-ol. One potential direction is the development of new synthetic methods for the production of cyclic ethers. Additionally, new applications for 4-cyclopropoxybutan-1-ol in organic synthesis could be explored, such as the synthesis of pharmaceuticals or agrochemicals. Finally, the biochemical and physiological effects of 4-cyclopropoxybutan-1-ol could be further studied, in order to better understand its role in biological systems.

Méthodes De Synthèse

4-cyclopropoxybutan-1-ol can be synthesized from 1-chlorobutane and ethylene oxide in the presence of a catalytic amount of acid. The reaction proceeds through a nucleophilic substitution mechanism, with the chlorine atom of 1-chlorobutane being replaced by the oxygen atom of ethylene oxide. The reaction is typically carried out in an inert solvent such as tetrahydrofuran or dimethylformamide.

Applications De Recherche Scientifique

4-cyclopropoxybutan-1-ol is widely used in scientific research, particularly in the field of biochemistry. It is used as a reagent in organic synthesis, as a solvent for biochemical reactions, and as a model compound for studying the properties of other cyclic ethers. It is also used as a starting material for the synthesis of other compounds, such as 4-methoxybutan-1-ol and 4-ethoxybutan-1-ol.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-cyclopropoxybutan-1-ol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropane", "1,4-dibromobutane", "Sodium hydride", "n-Butyllithium", "Ethyl acetate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Cyclopropane is reacted with n-butyllithium to form cyclopropyllithium.", "Step 2: 1,4-dibromobutane is reacted with cyclopropyllithium to form 4-cyclopropoxybutyl lithium.", "Step 3: 4-cyclopropoxybutyl lithium is reacted with ethyl acetate to form 4-cyclopropoxybutyl acetate.", "Step 4: 4-cyclopropoxybutyl acetate is reduced with sodium borohydride to form 4-cyclopropoxybutanol.", "Step 5: 4-cyclopropoxybutanol is reacted with acetic acid and sodium hydroxide to form 4-cyclopropoxybutan-1-ol.", "Step 6: The final product is purified by distillation or recrystallization." ] } | |

Numéro CAS |

1135034-80-8 |

Nom du produit |

4-cyclopropoxybutan-1-ol |

Formule moléculaire |

C7H14O2 |

Poids moléculaire |

130.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.